N-(cyclopropylmethyl)-N-propylaminosulfonamide

Description

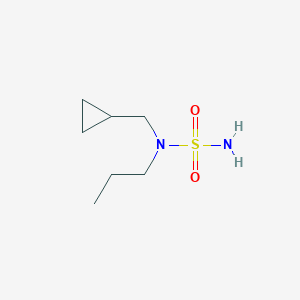

Structure

3D Structure

Properties

IUPAC Name |

[propyl(sulfamoyl)amino]methylcyclopropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQEZOSHAEBWEKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CC1CC1)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-N-propylaminosulfonamide typically involves the reaction of cyclopropylmethylamine with propylamine in the presence of a sulfonyl chloride. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Cyclopropylmethylamine + Propylamine + Sulfonyl Chloride → this compound + HCl

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-N-propylaminosulfonamide can undergo various chemical reactions, including:

- Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

- Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

- Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

- Reduction: Lithium aluminum hydride, sodium borohydride.

- Substitution: Various nucleophiles such as amines, alcohols, and thiols.

- Oxidation: Oxidized derivatives of the sulfonamide.

- Reduction: Reduced forms of the compound, potentially leading to the formation of amines.

- Substitution: Substituted sulfonamides with different functional groups attached to the nitrogen atom.

Scientific Research Applications

Scientific Research Applications

- Enzyme Mechanisms : The compound can serve as a probe in studies related to enzyme mechanisms. Cyclopropylmethyl radicals, which can be derived from this compound, have been shown to participate in ring-opening reactions that are crucial for understanding enzymatic processes .

- Synthetic Methodology : The unique structure of N-(cyclopropylmethyl)-N-propylaminosulfonamide allows it to be utilized in synthetic organic chemistry. Its ability to undergo specific transformations can aid in the development of new synthetic pathways for complex molecules .

- Radical Chemistry : The cyclopropylmethyl radical generated from this compound can be used to study radical reactions, providing insights into reaction mechanisms and kinetics. This is particularly relevant in fields like materials science and polymer chemistry, where radical processes are fundamental .

Pharmacological Applications

- Antimicrobial Activity : Sulfonamides are well-known for their antimicrobial properties, and compounds similar to this compound have been investigated for their effectiveness against various bacterial strains. Research indicates that modifications in the sulfonamide structure can enhance antimicrobial activity .

- Anti-inflammatory Properties : There is evidence suggesting that sulfonamide derivatives may exhibit anti-inflammatory effects. This compound could potentially be explored for its ability to inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

- Leukotriene Synthesis Inhibition : Compounds that inhibit leukotriene C4 synthase are valuable in treating asthma and allergic reactions. This compound may possess such inhibitory properties, warranting further investigation into its therapeutic potential in respiratory diseases .

Case Study 1: Antimicrobial Efficacy

A study examining the antimicrobial efficacy of various sulfonamide derivatives found that modifications similar to those in this compound significantly increased potency against resistant bacterial strains. The results indicated a promising avenue for developing new antibiotics based on this scaffold.

Case Study 2: Inhibition of Inflammatory Mediators

Research focused on the anti-inflammatory effects of sulfonamides demonstrated that compounds with cyclopropyl substitutions exhibited reduced production of pro-inflammatory cytokines in vitro. This suggests that this compound could be further developed as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of N-(cyclopropylmethyl)-N-propylaminosulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Structural Complexity and Molecular Weight :

- The target compound is simpler and smaller (190.26 g/mol) compared to pharmaceutical candidates like the pyrrolopyrimidine derivative (350.44 g/mol) or the nitro-substituted cyclopentyl analog (434.51 g/mol) . These differences highlight how bulky substituents (e.g., heterocycles) increase molecular weight and complexity, often enhancing target binding but reducing synthetic accessibility.

Functional Group Impact :

- Cyclopropane vs. Cyclobutyl/Aromatic Groups : The cyclopropylmethyl group in the target compound offers rigidity and metabolic stability, whereas cyclobutyl or fluorophenyl substituents (e.g., in ) enhance π-π stacking or hydrophobic interactions in drug-receptor binding .

- Amidine vs. Sulfonamide : N,N-Dipropylacetamidine () lacks the sulfonamide moiety but shares propyl chains. Amidines are basic and often used as catalysts or precursors, contrasting with sulfonamides’ roles as enzyme inhibitors or antibiotics .

Biological Activity :

- The pyrrolopyrimidine-containing sulfonamide () exhibits kinase inhibitory activity due to its heterocyclic core, a feature absent in the target compound. This underscores the importance of aromatic systems in drug design .

- Nitro groups () and fluorophenyl substituents () are linked to antimicrobial and anticancer properties, suggesting that the target compound’s efficacy would depend on optimizing its aliphatic substituents for specific targets .

Synthetic Accessibility :

- The target compound’s synthesis is likely simpler than ’s multi-step process involving palladium catalysis and nitro-group reductions. Aliphatic sulfonamides generally require fewer purification steps compared to heterocyclic analogs .

Biological Activity

N-(Cyclopropylmethyl)-N-propylaminosulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activities, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Biological Activities

The compound this compound has been studied for various biological activities, including:

- Antitumor Activity : Initial studies suggest that cyclopropane derivatives can exhibit significant anticancer properties. For instance, aminated cyclopropyl phosphonates have shown promising results against pancreatic cancer, with some derivatives achieving low micromolar IC50 values .

- Neuropharmacological Effects : Compounds with cyclopropyl moieties have been investigated for their interactions with opioid receptors. For example, N-cyclopropylmethyl derivatives have demonstrated selective agonistic activity towards kappa opioid receptors (KOR), which could lead to reduced side effects compared to traditional opioids .

- Enzyme Inhibition : Cyclopropane derivatives have been noted for their ability to inhibit various enzymes. The mechanisms often involve electrophilic attacks on enzyme active sites, leading to significant biological activity loss .

The biological activity of this compound and similar compounds can be attributed to several mechanisms:

- Electrophilic Attack : The cyclopropane ring can undergo electrophilic ring-opening reactions, which may enhance the compound's ability to interact with biological macromolecules .

- Conformational Restriction : The introduction of a cyclopropane ring can restrict molecular conformations, potentially increasing binding affinity to target receptors or enzymes .

- Selective Receptor Agonism : Certain derivatives have shown high selectivity for specific receptor subtypes, such as KOR, which is crucial in developing safer analgesics .

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

- Amine Substitution : The presence of amine groups within the cyclopropane framework significantly enhances anticancer activity. For example, specific aminated derivatives demonstrated improved efficacy against pancreatic cancer cells .

- Cyclopropyl Modifications : Variations in the cyclopropyl structure (e.g., substituents at different positions) can lead to varying degrees of potency and selectivity across different biological targets .

Case Studies

Several studies highlight the potential of this compound and related compounds:

- Antitumor Efficacy : In vitro studies have shown that certain aminated (cyclopropylmethyl) phosphonates exhibit significant inhibition rates against pancreatic cancer cell lines, with IC50 values around 45 µM for the most potent derivative .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Diethyl ((1-propylcyclopropyl)methyl)phosphonate | Panc-1 | 45 |

| Chlorinated counterpart | Panc-1 | 50 |

Q & A

Q. What established synthetic routes are available for N-(cyclopropylmethyl)-N-propylaminosulfonamide, and how is purity confirmed?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving cyclopropylmethylamine and propylamine derivatives. For example, sulfonamide formation typically employs sulfonyl chlorides and amines under basic conditions (e.g., NaOH or EtN) . Purity is confirmed using thin-layer chromatography (TLC) to monitor reaction progress and 1H-NMR to verify structural integrity. Key NMR signals include cyclopropylmethyl protons (δ 0.5–1.5 ppm) and sulfonamide NH (δ ~5–6 ppm, broad) .

Q. What spectroscopic techniques are standard for characterizing this compound?

Q. How are common by-products (e.g., unreacted amines) separated during synthesis?

By-products are removed via column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (solvent: ethanol/water). TLC with R values in 0.3–0.5 range (hexane:EtOAc = 3:1) helps track separation .

Advanced Research Questions

Q. How can reaction yields be optimized in sulfonamide formation steps?

Variables impacting yields include:

- Catalyst : Use of CDI (1,1'-carbonyldiimidazole) improves coupling efficiency (e.g., 90% yield in similar sulfonamide syntheses) .

- Solvent : Polar aprotic solvents (e.g., DMA) enhance reactivity .

- Temperature : Elevated temperatures (50–80°C) may accelerate reactions but risk decomposition.

| Reaction Condition | Yield (%) | Reference |

|---|---|---|

| CDI in DMA, 25°C | 90 | |

| NaOH/EtN, reflux | 56–85 |

Q. How do structural modifications (e.g., cyclopropylmethyl substitution) affect bioactivity?

Cyclopropyl groups enhance metabolic stability and receptor binding. For example, derivatives with cyclopropylmethyl moieties showed 100% mortality in insecticidal assays against Plutella xylostella at 1 mg/L, attributed to improved lipophilicity and target engagement . SAR studies should compare substituents (e.g., methyl vs. cyclopropyl) using molecular docking and in vitro bioassays .

Q. How to resolve contradictory spectral data (e.g., unexpected NMR peaks)?

- 2D-NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals.

- X-ray crystallography : Provides definitive structural confirmation.

- Isotopic labeling : Traces unexpected by-products (e.g., deuterated solvents in MS analysis).

Q. What in vitro models assess the biological activity of this compound derivatives?

- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase).

- Cell viability assays : Use cancer cell lines (e.g., HeLa) to evaluate cytotoxicity.

- Receptor binding studies : Radioligand displacement assays for neurological targets (see nalfurafine’s κ-opioid receptor affinity ).

Data Contradiction Analysis

Q. Why do yields vary significantly between similar sulfonamide syntheses (e.g., 31% vs. 95%)?

Lower yields (31%) may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.